1,3,2-Dioxastannins are a class of organotin compounds containing a five-membered ring with two oxygen atoms and a tin atom (Sn) []. This class of compounds is relatively new and research into their properties is ongoing.
1,3,2-Dioxastannins possess a five-membered ring structure with alternating carbon (C) and oxygen (O) atoms, with a tin atom incorporated into the ring. The butyl groups (C4H9) in 2,2-dibutyl-1,3,2-dioxastannepin-4,7-dione are attached to the second carbon atom (C2) in the ring [].
Specific information on the reactions of 2,2-dibutyl-1,3,2-dioxastannepin-4,7-dione is not available. However, research suggests that 1,3,2-dioxastannins can undergo various reactions, including hydrolysis (reaction with water) and substitution reactions where attached groups are replaced by other molecules []. The specific reactions would depend on the reaction conditions and other involved compounds.
Data on the physical and chemical properties of 2,2-dibutyl-1,3,2-dioxastannepin-4,7-dione is not available due to the limited research on this specific compound. However, 1,3,2-dioxastannins are generally reported to be colorless or pale yellow liquids or solids [].
1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl, also known as Dibutyltin Maleate (DBTM), was once a commonly used additive in polyvinyl chloride (PVC) plastics []. Its function was to improve the flexibility and processability of PVC during manufacturing []. However, research in the 1970s identified DBTM as an endocrine disruptor, leading to a decline in its use due to environmental and health concerns [, ].
Despite its withdrawal from mainstream PVC production, Dibutyltin Maleate continues to be a subject of scientific research due to its unique properties. Here are some areas of investigation:
Researchers are investigating the biodegradation potential of DBTM by various microorganisms to understand its environmental fate.
Studies have explored the use of DBTM in the development of flame retardant polymers and antimicrobial coatings. However, these applications are limited due to environmental and health concerns.
DBTM serves as a standard compound in the development and validation of analytical methods for organotin compounds in environmental samples [].
Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard